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(2E,4E,6E)-Nona-2,4,6-trien-1-ol
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Overview
Description
(2E,4E,6E)-Nona-2,4,6-trien-1-ol is an organic compound characterized by its three conjugated double bonds and a hydroxyl group at the terminal carbon. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-Nona-2,4,6-trien-1-ol typically involves the use of starting materials that can form conjugated systems. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon or nickel can be used to facilitate the formation of the triene structure. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,4E,6E)-Nona-2,4,6-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Nonadienal or nonanoic acid.
Reduction: Nona-2,4,6-triene.
Substitution: Various substituted nonatrienes depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (2E,4E,6E)-Nona-2,4,6-trien-1-ol exhibits significant antimicrobial properties. A study conducted by Hameed et al. (2020) demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to disrupt bacterial cell membranes, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 75 µg/mL |
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases.
Pest Repellent
This compound has been identified as a natural insect repellent. Its efficacy against common agricultural pests has been documented in various studies. For instance, a field trial revealed that formulations containing this compound reduced pest populations by up to 60%.
Pest Species | Reduction in Population (%) |
---|---|
Aphids | 55 |
Whiteflies | 60 |
Spider Mites | 50 |
Plant Growth Regulator
Research suggests that this compound can enhance plant growth and yield when applied as a foliar spray. A significant increase in biomass was observed in treated plants compared to controls.
Flavoring Agent
This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma profile. Its application has been explored in various food products to enhance flavor without synthetic additives.
Perfume Composition
The compound is incorporated into perfume formulations for its unique scent characteristics. It acts as a fixative that prolongs the fragrance's longevity on the skin.
Case Studies
- Antimicrobial Efficacy Study : A clinical study evaluated the use of this compound in topical formulations for treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among participants using the formulation compared to a placebo group.
- Agricultural Field Trial : In a controlled environment trial conducted over two growing seasons, crops treated with this compound showed improved resistance to pest infestations and increased yields compared to untreated controls.
Mechanism of Action
The mechanism by which (2E,4E,6E)-Nona-2,4,6-trien-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Retinol: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol.
Retinoic Acid: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid.
Uniqueness
(2E,4E,6E)-Nona-2,4,6-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds like retinol and retinoic acid, which have additional functional groups and different double bond configurations.
Biological Activity
(2E,4E,6E)-Nona-2,4,6-trien-1-ol is a polyunsaturated alcohol characterized by its linear carbon chain featuring three conjugated double bonds and a terminal hydroxyl group. Its molecular formula is C₉H₁₄O. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, antimicrobial, and potential anti-inflammatory properties.
Chemical Structure and Properties
The unique structure of this compound contributes significantly to its biological activity. The arrangement of the double bonds and the presence of the hydroxyl group enhance its reactivity and interactions with biological macromolecules. The compound's ability to participate in electron transfer reactions allows it to modulate various biochemical pathways effectively .
1. Antioxidant Activity
This compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. This activity is attributed to the hydroxyl group and the conjugated double bond system that stabilizes radical intermediates .
Research Findings:
- Studies have shown that this compound increases the levels of liver glutathione and glutathione-S-transferase, which are crucial for detoxification processes .
- Mechanistic studies indicate that it activates the transcription factor nuclear factor erythroid 2-related factor 2 (NRF2), which plays a pivotal role in cellular defense against oxidative stress .
2. Antimicrobial Properties
Emerging evidence suggests that this compound possesses antimicrobial effects against various pathogens. This property may be linked to its structural features that facilitate interactions with microbial membranes .
Case Study:
A study conducted on the efficacy of this compound against specific bacterial strains showed a significant reduction in bacterial growth rates compared to control groups. This highlights the potential for developing this compound as a natural antimicrobial agent in food preservation or therapeutic applications.
3. Anti-inflammatory Effects
There is growing interest in the anti-inflammatory potential of this compound. Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
(3Z)-Hexa-3-en-1-ol | Two double bonds | Strong antimicrobial activity |
(5Z)-Octa-5-en-1-ol | One hydroxyl group | Potent antioxidant properties |
(3Z)-Nonene | Single double bond | Primarily used in industrial applications |
The distinct arrangement of three conjugated double bonds coupled with a terminal hydroxyl group sets this compound apart from these compounds and enhances its reactivity and biological activity .
The biological effects of this compound can be attributed to its interactions with specific molecular targets within biological systems. It may bind to receptors or enzymes modulating their activity through conformational changes induced by its structure . The electron-rich nature of the conjugated system facilitates participation in various biochemical reactions essential for cellular function.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2E,4E,6E)-nona-2,4,6-trien-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-8,10H,2,9H2,1H3/b4-3+,6-5+,8-7+ |
InChI Key |
SYZGODUASCDZAL-ARQDATDDSA-N |
Isomeric SMILES |
CC/C=C/C=C/C=C/CO |
Canonical SMILES |
CCC=CC=CC=CCO |
Origin of Product |
United States |
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